molecular formula C27H35N5O5 B13056112 Tert-butyl (R)-4-(6-(2-methoxybenzamido)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate

Tert-butyl (R)-4-(6-(2-methoxybenzamido)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate

Katalognummer: B13056112
Molekulargewicht: 509.6 g/mol
InChI-Schlüssel: OEOPBOZWIQKZKP-QGZVFWFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “Tert-butyl (R)-4-(6-(2-methoxybenzamido)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate” (CAS: 2135331-57-4, molecular formula: C₁₈H₂₇N₅O₃) is a structurally complex molecule featuring a benzo[d]imidazolone core substituted with a 2-methoxybenzamido group, a tert-butyl carbamate-protected piperazine ring, and a methyl substituent at the 3-position of the piperazine. The tert-butyl group enhances steric bulk and metabolic stability, while the 2-methoxybenzamido moiety may influence target binding through hydrogen bonding and hydrophobic interactions .

Eigenschaften

Molekularformel

C27H35N5O5

Molekulargewicht

509.6 g/mol

IUPAC-Name

tert-butyl (3R)-4-[6-[(2-methoxybenzoyl)amino]-1,3-dimethyl-2-oxobenzimidazol-5-yl]-3-methylpiperazine-1-carboxylate

InChI

InChI=1S/C27H35N5O5/c1-17-16-31(26(35)37-27(2,3)4)12-13-32(17)20-15-22-21(29(5)25(34)30(22)6)14-19(20)28-24(33)18-10-8-9-11-23(18)36-7/h8-11,14-15,17H,12-13,16H2,1-7H3,(H,28,33)/t17-/m1/s1

InChI-Schlüssel

OEOPBOZWIQKZKP-QGZVFWFLSA-N

Isomerische SMILES

C[C@@H]1CN(CCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C)C(=O)OC(C)(C)C

Kanonische SMILES

CC1CN(CCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of Tert-butyl ®-4-(6-(2-methoxybenzamido)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

    Oxidation: The benzoimidazole ring can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The methoxybenzamido group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Wissenschaftliche Forschungsanwendungen

Tert-butyl ®-4-(6-(2-methoxybenzamido)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism by which Tert-butyl ®-4-(6-(2-methoxybenzamido)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzoimidazole ring can bind to active sites on enzymes, inhibiting their activity. The methoxybenzamido group can form hydrogen bonds with target molecules, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Piperazine Derivatives with Tau Antiaggregating Activity

highlights that piperazine derivatives with tert-butyl substituents in the meta position exhibit superior tau antiaggregating activity compared to open-ring homologues. For instance:

  • Compound 6 (tert-butyl meta-substituted piperazine) showed 2.5-fold greater inhibition of tau aggregation than Compound 17 (open-ring analogue) .
  • Compound 13 (meta-substituted tert-butyl) demonstrated enhanced potency over Compound 21 (para-substituted tert-butyl), emphasizing the importance of substituent positioning .
Table 1: Antiaggregating Activity of Piperazine Derivatives
Compound Substituent Position Structure Type Relative Activity (vs Control)
6 meta-tert-butyl Piperazine 92% inhibition
17 meta-tert-butyl Open-ring homologue 37% inhibition
13 meta-tert-butyl Piperazine 88% inhibition
21 para-tert-butyl Piperazine 52% inhibition

The tert-butyl group in the meta position optimizes steric and electronic interactions with tau fibrils, while the piperazine ring provides rigidity for target engagement .

Serotonin 5-HT₁A Receptor Affinity

identifies structural features critical for 5-HT₁A receptor binding. Compounds with a three-carbon linker between coumarin and piperazine, acetyl groups at the C-6 position, and ortho/meta substituents on the phenyl ring exhibit subnanomolar affinities. For example:

  • Compound 3d (meta-substituted phenyl) showed a Ki of 0.12 nM, whereas Compound 3c (para-chloro substituent) had a Ki of 8.3 nM .
  • Replacing piperazine with morpholine (Compound 10c ) reduced affinity by >100-fold, underscoring the necessity of the piperazine scaffold .
Table 2: 5-HT₁A Receptor Binding Affinities
Compound Substituent Position Linker Length Ki (nM)
3d meta-methoxy 3-carbon 0.12
3c para-chloro 3-carbon 8.3
10c meta-methoxy Morpholine 140

Computational and Experimental Binding Affinity Discrepancies

For example:

  • Compound 6 (calculated ΔG = -32.47 kcal/mol) showed potent ERCC1-XPF inhibition, while Compound 1 (ΔG = -17.78 kcal/mol) had weaker activity .
  • However, Compound 4 (ΔG = -13.12 kcal/mol) exhibited unexpected in vivo efficacy, highlighting limitations in relying solely on docking studies .

This underscores the need for empirical validation when comparing the target compound to analogues.

Comparative Analysis with Palbociclib Impurities

lists deuterated tert-butyl piperazine derivatives used as reference standards for Palbociclib, a CDK4/6 inhibitor. For example:

  • PA STI 089647 (tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate-d₈) shares structural motifs with the target compound but lacks the benzoimidazolone core .
  • The benzoimidazolone moiety in the target compound may confer dual inhibitory activity (Aβ/tau) absent in Palbociclib derivatives, which are selective for kinase targets .

Biologische Aktivität

Tert-butyl (R)-4-(6-(2-methoxybenzamido)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate (CAS No. 1910124-23-0) is a synthetic compound with potential therapeutic applications. Its complex structure suggests various biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, supported by research findings and case studies.

PropertyValue
Molecular FormulaC27H35N5O5
Molecular Weight509.61 g/mol
PurityNot specified
CAS Number1910124-23-0

The compound's mechanism involves interaction with specific protein targets, particularly bromodomains such as BRPF1. Research indicates that the benzimidazolone core of the compound binds to BRPF1 with high affinity, suggesting it may act as a selective inhibitor in chromatin regulation processes. The binding mode was elucidated through X-ray crystallography, revealing key interactions that stabilize the complex and enhance inhibitory potency .

Inhibition Studies

Recent studies have demonstrated that Tert-butyl (R)-4-(6-(2-methoxybenzamido)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate exhibits potent inhibitory activity against BRPF1 bromodomain with a reported pKdpK_d value of 8.0. This indicates a strong binding affinity and selectivity over other bromodomains .

Antitumor Activity

The compound has been evaluated for its antitumor properties in various cancer cell lines. It was found to induce apoptosis and inhibit cell proliferation effectively. In vitro assays showed significant reductions in cell viability at micromolar concentrations, highlighting its potential as an anticancer agent .

Case Studies

Case Study 1: Anticancer Efficacy
In a study involving human cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry analysis. The study concluded that this compound could be a promising candidate for further development as an anticancer therapeutic .

Case Study 2: Selective Bromodomain Inhibition
Another investigation focused on the selectivity of the compound towards BRPF1 compared to other bromodomains such as BRD4. The results indicated that while Tert-butyl (R)-4-(6-(2-methoxybenzamido)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate effectively inhibited BRPF1, it showed minimal activity against BRD4, suggesting a favorable therapeutic window for targeting specific pathways involved in oncogenesis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.